![molecular formula C15H14N2O2S B112622 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea CAS No. 429642-03-5](/img/structure/B112622.png)
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
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Overview
Description
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is a chemical compound with the CAS Number: 429642-03-5. Its molecular weight is 286.35 and its IUPAC name is N-benzoyl-N’-(2-hydroxy-5-methylphenyl)thiourea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea include a molecular weight of 286.35 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
C15H14N2O2S C_{15}H_{14}N_{2}O_{2}S C15H14N2O2S
and a molecular weight of 286.35 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Analytical Chemistry
Analytical chemists may employ 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in the development of new analytical methods. Its well-defined structure and properties make it a suitable candidate for calibration standards in various spectroscopic and chromatographic techniques .
Pharmaceutical Research
In pharmaceutical research, this compound’s role is crucial for testing and validation. It serves as a high-quality reference standard that ensures the reliability of experimental results, which is vital for the discovery and development of new drugs .
Safety and Hazards
properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWZISSHKPOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea |
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